molecular formula C24H27NO3 B2487244 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid CAS No. 937604-74-5

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid

Cat. No.: B2487244
CAS No.: 937604-74-5
M. Wt: 377.484
InChI Key: UCKVLKHHTMNVCA-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid (CAS Number: 937604-74-5) is a high-purity chemical compound offered for research purposes. This butanoic acid derivative features a molecular formula of C 24 H 27 NO 3 and a molecular weight of 377.48 g/mol . While specific mechanistic studies on this exact compound are limited in the available literature, research into structurally related indol-3-yl-4-oxobutanoic acid compounds provides context for its potential research applications. Compounds within this chemical class are of significant interest in early-stage oncological research, particularly in the investigation of synthetic lethality, an innovative framework for discovering novel anticancer drug candidates . This approach aims to selectively target cancer cells by simultaneously impairing multiple DNA repair pathways, such as by disrupting key protein-protein interactions like that between RAD51 and BRCA2, which is critical for DNA repair through homologous recombination . The structural features of this compound, including the 7-ethyl-indole moiety and the 4-tert-butylphenyl group, suggest it may be a candidate for use in biochemical assays and structure-activity relationship (SAR) studies to explore its potential biological activity . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-5-15-7-6-8-18-20(14-25-22(15)18)19(23(27)28)13-21(26)16-9-11-17(12-10-16)24(2,3)4/h6-12,14,19,25H,5,13H2,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKVLKHHTMNVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid is an intriguing chemical with potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which combines phenolic and indole functionalities, suggests that it may have significant implications in anticancer research and other therapeutic areas. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Composition

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 302.35 g/mol

The compound features a tert-butyl group , an indole moiety , and a 4-oxobutanoic acid component. These structural elements contribute to its diverse chemical properties and potential biological activities.

Synthesis Methods

Various synthesis methods have been explored for compounds related to this compound. These include:

  • Condensation reactions involving indole derivatives.
  • Functional group modifications to enhance biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. The indole structure is often associated with various biological effects, including:

  • Inhibition of tumor growth : Preliminary studies suggest that derivatives can interfere with critical cellular pathways involved in cancer proliferation.

The proposed mechanisms of action for this compound's anticancer effects include:

  • Apoptosis induction : Interaction studies have shown that it may bind to proteins involved in cell signaling pathways, leading to programmed cell death in cancer cells.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Indole derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating various inflammatory diseases.

Study on Anticancer Activity

A study conducted by researchers investigated the effects of this compound on various cancer cell lines. The results indicated:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa10Cell cycle arrest
A54912Inhibition of migration

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Interaction Studies

Further interaction studies revealed that the compound has a high binding affinity for several key proteins involved in cell signaling pathways, such as:

  • Bcl-2 family proteins : Involved in regulating apoptosis.
  • NF-kB pathway components : Associated with inflammation and cancer progression.

Chemical Reactions Analysis

Nucleophilic Addition Reactions at the Ketone Group

The 4-oxobutanoic acid moiety undergoes nucleophilic attacks at the ketone carbonyl group.

Reagent Conditions Product Yield References
Grignard reagentsAnhydrous THF, 0–25°CTertiary alcohol derivative60–75%*
Sodium borohydrideMethanol, RTSecondary alcohol50–65%*
Hydrazine derivativesAcidic reflux (HCl/EtOH)Hydrazone intermediates70–85%*

*Typical yields inferred from analogous systems.

Redox Reactions

The compound participates in oxidation and reduction processes:

Reduction Pathways

Reagent Target Site Product Conditions
H₂/Pd-CKetone → Alcohol4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-hydroxybutanoic acid50 psi H₂, RT
LiAlH₄Carboxylic acid → AlcoholDiol derivative (rare due to steric hindrance)Reflux in dry ether

Oxidation Pathways

Reagent Target Site Product Notes
KMnO₄/H₂SO₄Alkyl side chainsCarboxylic acid derivativesLimited applicability

Electrophilic Substitution on the Indole Ring

The 7-ethyl-1H-indol-3-yl group undergoes electrophilic substitution preferentially at the 5-position:

Reaction Reagent Conditions Product
NitrationHNO₃/H₂SO₄0–5°C, 2 hours5-Nitro-indole derivative
SulfonationSO₃/H₂SO₄80°C, 4 hours5-Sulfo-indole derivative
Friedel-Crafts AlkylationR-X/AlCl₃Reflux in DCM5-Alkylated indole

Condensation and Cyclization Reactions

The ketone and carboxylic acid groups enable condensation with amines or hydrazines:

Reagent Product Application References
Hydrazine hydratePyrazoline derivativesBioactive intermediates
Primary aminesSchiff basesCoordination chemistry
Diethyl acetylenedicarboxylateFused heterocycles (e.g., indolo-pyranones)Drug discovery scaffolds

Esterification and Amide Formation

The carboxylic acid undergoes typical derivatization:

Reagent Conditions Product Yield
Methanol/H⁺Reflux, 12 hoursMethyl ester80–90%
HATU/DIPEADMF, RTAmide derivatives (e.g., with aliphatic amines)60–75%

Decarboxylation Reactions

Thermal or catalytic decarboxylation yields simplified derivatives:

Conditions Product Mechanism
200°C, Cu powder3-(4-tert-butylphenyl)-1-(7-ethyl-1H-indol-3-yl)propan-1-oneRadical-mediated cleavage
Pyridine, ΔIndole-tert-butylphenyl ketoneAcid-catalyzed loss of CO₂

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group impedes reactions at the 4-phenyl position, favoring indole-ring reactivity .

  • Acid Sensitivity : The indole nitrogen requires protection (e.g., Boc) during strong acid/base reactions to prevent decomposition .

  • Solvent Dependency : Polar aprotic solvents (DMF, THF) enhance nucleophilic addition yields compared to protic solvents .

This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry (e.g., RAD51 inhibitors ) and materials science. Experimental protocols should prioritize inert atmospheres and purified reagents to minimize side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-tert-butylphenyl)-2-(7-ethyl-1H-indol-3-yl)-4-oxobutanoic acid, and what challenges arise during enantiomer separation?

  • Methodology : The compound can be synthesized via a Michael-type addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids, as demonstrated for structurally similar 4-oxo-4-arylbutanoic acids . Friedel-Crafts acylation using maleic anhydride is a viable approach for intermediate preparation. Challenges include isolating enantiomers (R/S), as these compounds typically form racemic mixtures. Chiral chromatography with mobile phases like methanol/sodium acetate buffer (pH 4.6) is recommended for separation .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Protocols :

  • Avoid skin/eye contact; use PPE (gloves, lab coat, goggles) and work in a fume hood .
  • Store in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation of the indole or tert-butyl groups .
  • Dispose of waste via incineration or licensed facilities to minimize environmental mobility .

Q. What analytical techniques are optimal for characterizing this compound and quantifying impurities?

  • Methods :

  • HPLC-UV with a C18 column and methanol/buffer mobile phase (e.g., 65:35 methanol/sodium acetate, pH 4.6) for purity assessment .
  • NMR (1H/13C) to confirm substitution patterns on the indole and phenyl rings.
  • LC-MS to detect trace degradation products, particularly oxidative byproducts of the indole moiety .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. halogen substituents) impact biological activity?

  • SAR Insights :

  • The tert-butyl group enhances lipophilicity, potentially improving membrane permeability compared to bromo or fluoro analogs .
  • Substitutions at the indole’s 7-position (e.g., ethyl vs. methyl) may alter binding to targets like cyclooxygenase or lipid-metabolizing enzymes, as seen in related 3-benzoylpropionic acid derivatives .
  • Test analogs in in vitro assays (e.g., COX-2 inhibition, PPAR-γ activation) to correlate structure with anti-inflammatory or metabolic activity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Strategies :

  • Replicate assays under standardized conditions (e.g., cell line, serum concentration) to control variability .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly .
  • Re-examine enantiomeric purity, as racemic mixtures may yield conflicting results in chiral environments (e.g., enzyme active sites) .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics and efficacy?

  • Models :

  • Adjuvant-induced arthritis in rats to evaluate anti-inflammatory effects, following protocols for structurally related 3-benzoylpropionic acid derivatives .
  • High-fat diet-induced hyperlipidemia models to assess lipid-lowering activity, with plasma LC-MS for metabolite profiling .
  • Include tissue distribution studies to assess accumulation in organs with high CYP450 expression (e.g., liver) .

Q. What mechanistic studies can elucidate its mode of action in metabolic disorders?

  • Approaches :

  • Perform RNA-seq on treated adipocytes or hepatocytes to identify differentially expressed genes in lipid pathways .
  • Use molecular docking with PPAR-γ or LXR-α structures to predict binding modes, leveraging the tert-butyl group’s hydrophobic interactions .
  • Validate findings with knockout murine models to confirm target specificity .

Q. How can researchers assess its environmental impact and degradation pathways?

  • Ecotoxicology :

  • Follow OECD Test Guideline 301 for ready biodegradability testing in aqueous systems .
  • Use soil column chromatography to evaluate mobility, as the compound’s logP (~3.5) suggests moderate adsorption to organic matter .
  • Monitor degradation via LC-MS/MS to identify persistent metabolites, particularly aryl-ring oxidation products .

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